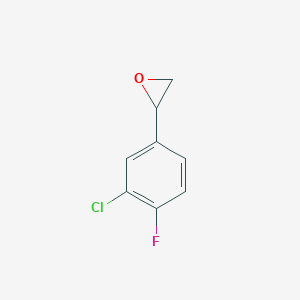

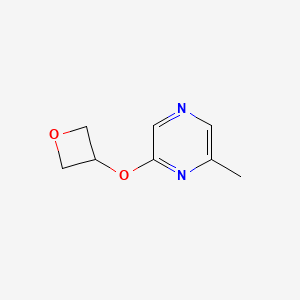

![molecular formula C16H12N2OS B2699305 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole CAS No. 7025-35-6](/img/structure/B2699305.png)

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is a compound that has been studied for its potential anticancer properties . It belongs to the class of benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are important pharmacophores and intermediates for making drugs .

Synthesis Analysis

The synthesis of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole involves the creation of benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds . The synthesized compounds were evaluated for their anticancer activity against MCF-7 and A549 cell lines .Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is complex, with multiple rings and functional groups . The structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications

Anticancer Activity

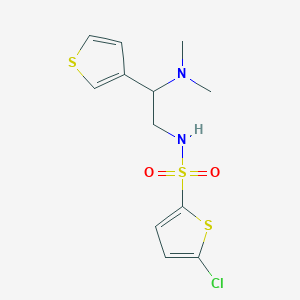

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole: and its derivatives have shown promising anticancer potential. Researchers have synthesized novel benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds and evaluated their activity against cancer cell lines. Notably, compounds such as 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]-thiazole , 2-(6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole , and 2-(6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole exhibited potent anticancer activity against MCF-7 and A549 cancer cell lines . These compounds could serve as leads for further drug development.

EGFR (Epidermal Growth Factor Receptor) Targeting

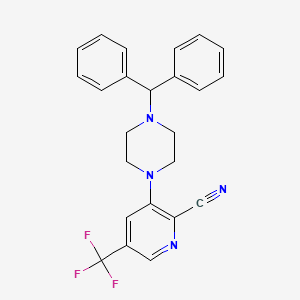

Molecular docking studies revealed that the aforementioned compounds (Vb, Vd, and Vh) had significantly higher binding scores and inhibitory constants than the reference drug erlotinib when tested against the EGFR receptor. This suggests their potential as EGFR-targeted agents, which is crucial in cancer therapy .

Inhibition of Aryl Hydrocarbon Hydroxylase (PB/AHH)

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives have been explored as inhibitors of aryl hydrocarbon hydroxylase (PB/AHH) in hepatic microsomes. This enzyme plays a role in the metabolism of xenobiotics and endogenous compounds .

Aminopyrine N-Demethylase (ADPM) Inhibition

Similar to PB/AHH, these compounds also inhibit aminopyrine N-demethylase (ADPM). Understanding their effects on ADPM can provide insights into drug metabolism and potential drug interactions .

Pharmacophore and Intermediate Synthesis

Benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives serve as essential pharmacophores and intermediates in drug development. Their versatile chemical structures make them valuable building blocks for creating novel therapeutic agents .

Mechanism of Action

Future Directions

The future directions for the study of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole include further development of the compound as an anticancer agent . The outcomes of the kinase inhibitory assay of these significant hybrids against the tyrosine kinase EGFR strongly corroborated the in vitro anticancer findings and the in silico docking investigations . This suggests that the newly synthesized compounds have the potential as anticancer agents and provided leads for further development .

properties

IUPAC Name |

6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSOQUSERXLGEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2699228.png)

![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)

![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)

![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)

![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)

![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)